![molecular formula C10H8 B1251668 Fulvalene CAS No. 91-12-3](/img/structure/B1251668.png)
Fulvalene
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Overview
Description
Fulvalene is a cyclic hydrocarbon that consists of two cyclopentane rings connected via a C=C bond between the methylene groups. It is a member of fulvalenes and a cyclic hydrocarbon.
Scientific Research Applications
Synthesis and Chemical Reactions
Fulvalenes, including derivatives like Thiafulvenes and Thiafulvalenes, have applications in organic chemistry due to their wide industrial, biological, and therapeutic conductivity applications. These compounds have various synthesis methods and exhibit interesting chemical reactions such as photo-cycloadditions and alkylation reactions (Zayed, Hassan, & Ragab, 2007).
Heterocyclic Chemistry and Nitrogen-Containing Fulvalenes
Nitrogen-containing fulvalenes are an important class of cyclic cross-conjugated systems. They have been synthesized as heterocyclic analogs to carbocyclic compounds, expanding the versatility of fulvalenes in chemical applications (Beckert, 2000).
Photochemistry and Luminescence
Tetrabenzo[5.7]fulvalene, a stable mixed fulvalene, demonstrates aggregation-induced emission (AIE) properties. This highlights its potential in the study of photoluminescence and photoactivity, offering insights into AIE phenomena (Crocker, Zhang, Pace, Wong, & Nguyen, 2019).
Metal Complexes and Photoisomerization
Fulvalene ligands are used to create metal complexes, such as in the synthesis of tetracarbonyl(fulvalene)diruthenium. This demonstrates the ability of fulvalene ligands to engage in thermally reversible photoisomerization, involving carbon-carbon bond activation at a dimetal center (Vollhardt & Weidman, 1983).
Aromaticity Studies
Studies on fulvalenes' aromaticity and antiaromaticity, particularly under pi-electron cross-delocalization, provide valuable insights into their electronic structures. This research contributes to our understanding of chemical bonding and molecular stability (Kleinpeter, Holzberger, & Wacker, 2008).
Electronic Structures
The study of fulvalene and its derivatives, like octachlorofulvalene, involves exploring their orbital energies and charge densities. This research is crucial for understanding the electronic properties of these compounds (Streets & Berkowitz, 1977).
Non-Benzenoid Aromatics
Research into fulvenes and fulvalenes has extended our knowledge of non-benzenoid aromatics. This includes exploring the polarity and electronic spectra of these molecules in different states (Agranat, Berlman, & Richter, 1976).
Oxidation Levels and Spectral Studies
The study of bis(fulvalene)dinickel in various oxidation states contributes to our understanding of visible, infrared, ultraviolet, and electronic spectral properties, as well as magnetic susceptibility (Smart & Pinsky, 1977).
properties
CAS RN |
91-12-3 |
---|---|
Product Name |
Fulvalene |
Molecular Formula |
C10H8 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5-cyclopenta-2,4-dien-1-ylidenecyclopenta-1,3-diene |
InChI |
InChI=1S/C10H8/c1-2-6-9(5-1)10-7-3-4-8-10/h1-8H |
InChI Key |
XEOSBIMHSUFHQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CC=C2)C=C1 |
Canonical SMILES |
C1=CC(=C2C=CC=C2)C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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